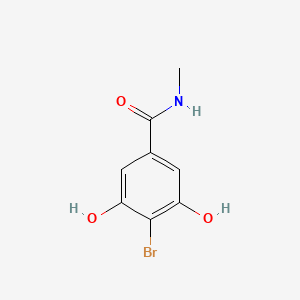

4-Bromo-3,5-dihydroxy-N-methylbenzamide

描述

Significance of Benzamide (B126) Scaffolds in Modern Medicinal Chemistry

The benzamide scaffold is a fundamental building block in the design of new drugs. uni.lumdpi.com Its prevalence in pharmaceuticals stems from its chemical stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules like proteins and enzymes. mdpi.com This versatility has led to the development of benzamide-containing drugs with a wide array of pharmacological activities, including antiemetic, antipsychotic, and anticancer properties. rsc.org The ability to readily modify the substituents on the benzene (B151609) ring and the amide group allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making the benzamide scaffold a highly attractive starting point for drug discovery programs. mdpi.com

Overview of Brominated and Dihydroxy Benzamide Derivatives in Research Contexts

The introduction of specific substituents onto the benzamide core can significantly influence a compound's biological activity. Bromine, a halogen, is often incorporated into drug candidates to enhance their potency and metabolic stability. The presence of a bromine atom can alter the electronic properties of the molecule and facilitate stronger interactions with target proteins. Research into brominated benzamide derivatives has explored their potential as inhibitors of various enzymes and receptors. nih.gov For instance, derivatives of 4-bromobenzamide (B181206) have been investigated for their activity as inhibitors of fibroblast growth factor receptor 1 (FGFR1), a target in non-small cell lung cancer. nih.gov

Similarly, the presence of dihydroxy (two hydroxyl) groups on the benzamide ring can impart significant biological properties. Hydroxyl groups are excellent hydrogen bond donors and acceptors, which can lead to enhanced binding affinity for biological targets. Dihydroxy-substituted aromatic compounds are known to possess antioxidant properties and can play a role in modulating various cellular processes. The strategic placement of hydroxyl groups can influence a molecule's solubility and its ability to interact with specific amino acid residues within a protein's active site.

Chemical and Physical Properties of 4-Bromo-3,5-dihydroxy-N-methylbenzamide

The specific compound, this compound, integrates these key structural features. Its chemical and physical properties, largely based on computational predictions, provide foundational knowledge for its potential applications and for further research. uni.luepa.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H8BrNO3 | uni.lunih.gov |

| Molecular Weight | 246.06 g/mol | nih.gov |

| CAS Number | 56375-85-0 | epa.govsielc.com |

| Predicted Melting Point | 196-199 °C | epa.gov |

| Predicted Boiling Point | 332-337 °C | epa.gov |

| Predicted Water Solubility | 3.42e-2 to 4.15e-2 g/L | epa.gov |

| Predicted LogP | 1.13 - 1.19 | epa.gov |

| Predicted pKa (acidic) | 6.29 | epa.gov |

While extensive research specifically on the biological activities of this compound is not widely published, its structural components suggest potential areas of investigation. The presence of the N-methyl group on the amide can influence its metabolic stability and cell permeability. The combination of the bromo and dihydroxy substituents on the benzamide scaffold presents a unique chemical entity that warrants further exploration for its potential therapeutic applications. The compound has been noted in the context of high-performance liquid chromatography (HPLC) methods, indicating its availability and use as a chemical standard in analytical settings. sielc.com

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3,5-dihydroxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-10-8(13)4-2-5(11)7(9)6(12)3-4/h2-3,11-12H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERSTEVWBUZWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C(=C1)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204930 | |

| Record name | 4-Bromo-3,5-dihydroxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56375-85-0 | |

| Record name | 4-Bromo-3,5-dihydroxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56375-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dihydroxy-N-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3,5-dihydroxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dihydroxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-3,5-dihydroxy-N-methylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W258Y7D22X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 3,5 Dihydroxy N Methylbenzamide

Established Synthetic Pathways for 4-Bromo-3,5-dihydroxy-N-methylbenzamide

The construction of this compound typically begins with a suitably substituted benzoic acid derivative, which then undergoes a series of functional group transformations.

The primary precursor for the synthesis is 3,5-dihydroxybenzoic acid. rsc.orggoogle.com This starting material possesses the foundational dihydroxy arrangement. The subsequent introduction of the bromine atom and the N-methylamide group requires strategic protection and activation steps to ensure correct regiochemistry.

An alternative approach could involve starting with a precursor that already contains some of the required functionalities. For instance, 4-bromo-3,5-dihydroxybenzoic acid can serve as a more direct precursor to the final compound. nih.gov

The formation of the N-methylamide group is a critical step. This transformation is typically achieved by converting the carboxylic acid of the benzoic acid precursor into a more reactive species, such as an acid chloride or an activated ester, followed by reaction with methylamine. Common coupling reagents used for amide bond formation include N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). mdpi.com Alternatively, the reaction can be facilitated by converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with methylamine.

Another method for N-methylation of an existing amide involves the use of a base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, followed by the addition of an electrophilic methyl source like methyl iodide. commonorganicchemistry.com

The regioselective introduction of a bromine atom at the C4 position of the 3,5-dihydroxybenzoic acid ring is a key challenge. The two hydroxyl groups are activating and ortho-, para-directing, which would typically favor bromination at the C2, C4, and C6 positions. To achieve selective bromination at the C4 position, the reaction conditions must be carefully controlled.

One established method for the bromination of 3,5-dihydroxybenzoic acid involves treating it with elemental bromine in an aqueous mineral acid. google.com This process has been shown to yield the desired 4-bromo-3,5-dihydroxybenzoic acid. google.com The use of N-bromosuccinimide (NBS) is another common and often milder method for the regioselective bromination of activated aromatic rings. nih.gov The choice of solvent and temperature can significantly influence the selectivity of the bromination reaction. For instance, using NBS in acetonitrile (B52724) can provide good yields for the bromination of certain aromatic compounds. nih.gov

The table below summarizes various brominating agents and their typical applications:

| Brominating Agent | Substrate Type | Common Conditions | Selectivity |

| Elemental Bromine (Br₂) in Acetic Acid | Activated Aromatic Rings | Glacial acetic acid, room temperature | Can lead to multiple brominations |

| N-Bromosuccinimide (NBS) | Activated Aromatic Rings, Allylic/Benzylic positions | Acetonitrile or CCl₄, often with a radical initiator for allylic/benzylic bromination | Generally good for monobromination of activated rings |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | Aromatic Compounds | Dichloromethane, mild conditions | High para-selectivity |

| Poly(N-bromobenzene-1,3-disulfonylamide) (PBBS) | Aromatic Compounds | Dichloromethane, mild conditions | High para-selectivity |

While the primary precursor, 3,5-dihydroxybenzoic acid, already contains the dihydroxy functionality, understanding aromatic hydroxylation methods is relevant for alternative synthetic designs. Aromatic hydroxylation can be achieved through several methods, including electrophilic aromatic substitution using strong oxidizing agents like peracids or hydrogen peroxide with a Lewis acid catalyst. fiveable.me The position of hydroxylation is directed by the existing substituents on the aromatic ring. fiveable.me

Another approach involves the conversion of a nitro group to a hydroxyl group via reduction, diazotization, and subsequent hydrolysis. benthamdirect.com This multi-step process can be a valuable tool for introducing hydroxyl groups in specific positions. Biocatalytic methods using enzymes such as monooxygenases and dioxygenases also offer a highly selective means of hydroxylating aromatic compounds. researchgate.net

Novel and Alternative Synthetic Routes to the this compound Core

The development of novel synthetic routes often focuses on improving efficiency, reducing the number of steps, and utilizing more environmentally benign reagents. While specific novel routes for this compound are not extensively documented in the public domain, general advancements in synthetic methodology can be applied.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be employed to construct the substituted benzene (B151609) ring system from simpler precursors. A hypothetical route could involve the coupling of a boronic acid derivative with a suitably halogenated precursor.

Derivatization Strategies and Synthetic Modifications of the this compound Scaffold

The this compound scaffold presents several opportunities for derivatization to explore structure-activity relationships for various applications.

The bromine atom at the C4 position is a key handle for modification. It can be readily transformed into other functional groups via transition metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with various boronic acids can introduce a wide range of aryl or heteroaryl substituents. mdpi.com Similarly, Sonogashira coupling could be used to introduce alkynyl groups.

The phenolic hydroxyl groups at the C3 and C5 positions can be alkylated or acylated to form ethers and esters, respectively. These modifications can alter the compound's solubility and electronic properties.

The N-methylamide moiety can also be modified. The methyl group could be replaced with other alkyl or aryl groups by starting the synthesis with a different primary amine.

The following table outlines potential derivatization reactions:

| Reaction Type | Reagent/Catalyst | Functional Group Modified | Potential New Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C4-Br | C4-Aryl/Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C4-Br | C4-Alkynyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C4-Br | C4-Amino |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃) | C3-OH, C5-OH | C3-O-Alkyl, C5-O-Alkyl |

| Esterification | Acyl chloride or anhydride (B1165640), Base (e.g., Pyridine) | C3-OH, C5-OH | C3-O-Acyl, C5-O-Acyl |

Modifications at the N-Methyl Amide Moiety

The N-methyl amide group of this compound is a key site for chemical modification, offering pathways to a variety of derivatives. The reactivity of this group is influenced by the electronic nature of the substituted benzene ring.

One of the primary transformations of the N-methyl amide is N-alkylation . This reaction involves the deprotonation of the amide nitrogen followed by reaction with an alkylating agent. Given the acidic nature of the N-H proton, a strong base is typically required to generate the corresponding anion.

Another significant modification is the hydrolysis of the amide bond. This can be achieved under either acidic or basic conditions to yield 4-bromo-3,5-dihydroxybenzoic acid and methylamine. The reaction conditions can be tailored to favor the hydrolysis product.

Furthermore, the amide group can undergo reduction to the corresponding amine, affording 4-bromo-3,5-dihydroxy-N-methylbenzylamine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

| Transformation | Reagents and Conditions | Product |

| N-Alkylation | 1. Strong base (e.g., NaH, KHMDS) 2. Alkyl halide (R-X) | N-alkylated-N-methylbenzamide derivative |

| Hydrolysis (Acidic) | Strong acid (e.g., HCl, H₂SO₄), heat | 4-bromo-3,5-dihydroxybenzoic acid |

| Hydrolysis (Basic) | Strong base (e.g., NaOH, KOH), heat | 4-bromo-3,5-dihydroxybenzoate salt |

| Reduction | 1. LiAlH₄ 2. H₂O workup | 4-bromo-3,5-dihydroxy-N-methylbenzylamine |

Aromatic Ring Functionalizations and Substituent Variations

The dihydroxylated and brominated aromatic ring of this compound is susceptible to various functionalization reactions, primarily through electrophilic aromatic substitution. The two hydroxyl groups are strong activating groups and ortho-, para-directing, while the bromine atom is a deactivating but ortho-, para-directing group. The N-methyl amide group is a meta-directing deactivator. The interplay of these substituents dictates the regioselectivity of further substitutions.

Electrophilic Aromatic Substitution:

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents.

Halogenation: Further halogenation, for instance with bromine in the presence of a Lewis acid, would likely occur at the positions activated by the hydroxyl groups.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not feasible due to the presence of the strongly deactivating amide group and the potential for the Lewis acid catalyst to complex with the hydroxyl groups.

Modification of Hydroxyl Groups:

The phenolic hydroxyl groups can be readily converted into ethers or esters.

Etherification: Reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) yields the corresponding dialkoxy derivative.

Esterification: Acylation with an acid chloride or anhydride in the presence of a base affords the diester.

| Reaction | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitrated derivative |

| Bromination | Br₂, FeBr₃ | Dibrominated derivative |

| Etherification | Alkyl halide (R-X), Base (e.g., K₂CO₃) | 4-bromo-3,5-dialkoxy-N-methylbenzamide |

| Esterification | Acyl chloride (RCOCl), Base (e.g., pyridine) | 4-bromo-3,5-diacyloxy-N-methylbenzamide |

Chemical Reactivity and Transformations of the Bromine Atom

The bromine atom on the aromatic ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a powerful method for forming a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the benzamide (B126). The success of the Suzuki-Miyaura coupling on substrates with unprotected ortho-anilines suggests its potential applicability here, though the electronic effects of the dihydroxy groups would need to be considered. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond. Reacting this compound with an amine under these conditions could lead to the corresponding 4-amino derivative.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: This allows for the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne.

| Coupling Reaction | Coupling Partner | Catalyst/Base System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl-3,5-dihydroxy-N-methylbenzamide |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | 4-(Dialkylamino)-3,5-dihydroxy-N-methylbenzamide |

| Heck | Alkene | Pd catalyst, Base | 4-Vinyl-3,5-dihydroxy-N-methylbenzamide derivative |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | 4-Alkynyl-3,5-dihydroxy-N-methylbenzamide |

Structure Activity Relationship Sar Investigations of 4 Bromo 3,5 Dihydroxy N Methylbenzamide Analogues

Influence of the Bromine Atom at the 4-Position on Molecular Activity and Reactivity

The bromine atom at the 4-position (para) of the benzene (B151609) ring significantly modulates the electronic and steric properties of the molecule. As a halogen, bromine is an electron-withdrawing group due to its electronegativity, which deactivates the aromatic ring towards electrophilic substitution. This electronic influence can be critical for molecular activity. For instance, in studies of other benzamide (B126) derivatives, the presence of an electron-withdrawing group like fluorine was found to decrease potency in certain biological assays compared to electron-donating groups. nih.gov This suggests that the electron-withdrawing nature of the 4-bromo substituent in 4-Bromo-3,5-dihydroxy-N-methylbenzamide likely plays a defining role in its interaction with specific biological targets.

Furthermore, the size (van der Waals radius) of the bromine atom introduces steric bulk. This can either facilitate or hinder binding to a target protein. A larger substituent may provide more favorable contacts within a binding pocket or, conversely, cause steric clashes that prevent optimal binding. nih.gov The position of the halogen is also crucial; studies on other aromatic compounds have shown that para-substituted halogens can lead to high biological activity. mdpi.com In the context of benzamide derivatives targeting dopamine (B1211576) receptors, brominated compounds have demonstrated affinities comparable to well-established radiotracers, underscoring the compatibility of bromine at this position for certain receptor interactions. nih.gov

Role of the 3,5-Dihydroxy Groups in Molecular Interactions and Biological Recognition

The two hydroxyl groups at the 3 and 5 positions are powerful modulators of molecular interactions, primarily through hydrogen bonding. nih.gov This 3,5-dihydroxy arrangement, analogous to a resorcinol (B1680541) moiety, positions the hydroxyl groups to act as both hydrogen bond donors (via the hydrogen atoms) and acceptors (via the oxygen lone pairs). The parent compound, 3,5-dihydroxybenzamide, is noted to have three hydrogen bond donors and three acceptors, highlighting the significant potential for forming multiple, stabilizing interactions with a biological receptor. nih.gov

| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Structural Feature |

|---|---|---|---|

| Benzamide | 2 (from -NH2) | 1 (from C=O) | Unsubstituted Core |

| 3,5-Dihydroxybenzamide | 4 (2 from -OH, 2 from -NH2) | 3 (2 from -OH, 1 from C=O) | Dihydroxy Groups nih.gov |

| This compound | 3 (2 from -OH, 1 from -NH) | 3 (2 from -OH, 1 from C=O) | Target Compound |

Impact of the N-Methyl Substitution on the Compound's Functional Profile

The substitution of a methyl group on the amide nitrogen fundamentally alters the compound's properties compared to a primary (–NH₂) or tertiary (–NR₂) amide. The resulting secondary amide (–NHCH₃) in this compound retains one N-H proton, which is crucial as it can still participate as a hydrogen bond donor. This is a key difference from a tertiary N,N-dimethyl amide, which loses this capability entirely and can only act as a hydrogen bond acceptor.

Metabolically, N-methyl substitution has a significant impact. Studies on N-methylbenzamides have shown they can be metabolized to N-(hydroxymethyl) compounds. nih.gov The stability of these metabolites can be affected by further substitution on the nitrogen atom. For example, N-(hydroxymethyl)-N-methylbenzamide, derived from the N,N-dimethyl analog, was found to be less stable than the N-(hydroxymethyl)benzamide derived from the N-methyl analog. nih.gov This difference in metabolic stability and pathway directly influences the compound's functional profile, including its duration of action and metabolic fate. Furthermore, N-alkylation can affect the electronic properties and conformation of the amide group, which can fine-tune its interaction with biological targets. researchgate.net

Systematic Analysis of Substituent Effects on the Benzamide Core's Academic Relevance

The benzamide core is a privileged scaffold in chemical and biological research due to its stability, synthetic tractability, and proven role in bioactive molecules. mdpi.com Its academic relevance stems from its utility as a platform for systematic Structure-Activity Relationship (SAR) studies. Researchers can readily synthesize libraries of derivatives by modifying substituents on both the aromatic ring and the amide nitrogen, allowing for a detailed analysis of how steric, electronic, and lipophilic properties affect a compound's function. mdpi.comnih.gov

This systematic approach has been instrumental in the development of compounds for various applications, including enzyme inhibitors and central nervous system agents. nih.govnih.gov For example, benzamide derivatives have been extensively studied as Histone Deacetylase (HDAC) inhibitors, where modifications to the core structure have been shown to modulate potency and selectivity. nih.govnih.gov The predictable geometry of the benzamide group, combined with the diverse chemistry of aromatic substitution, makes it an ideal system for quantitative structure-activity relationship (QSAR) studies, which seek to mathematically model the correlation between chemical structure and biological activity. researchgate.net The ongoing research into substituted benzamides highlights the core's importance as a versatile building block for probing complex biological systems. acs.org

Comparative SAR Studies with Related Halogenated Benzamide Derivatives and Their Biological Implications

Comparative studies of halogenated benzamides are crucial for understanding the specific role of different halogens in molecular recognition. Halogens differ in size, electronegativity, and their ability to form halogen bonds, leading to distinct biological outcomes.

A study on benzamide derivatives designed as potential radioligands for dopamine D₂ receptors provides a clear example of these differences. nih.gov In this research, various halogenated benzamides were synthesized and their binding affinities (Ki) were determined. The results showed that brominated derivatives, such as NABrE, exhibited high affinity, comparable to established iodinated and fluorinated tracers. nih.gov This indicates that for the D₂ receptor, bromine is a well-tolerated and effective substituent at the positions studied.

In contrast, studies in other chemical classes have shown different preferences. For example, research on β-nitrostyrene derivatives found that a fluorine atom at the para position conferred the highest antibacterial activity against Gram-negative bacteria. mdpi.com Similarly, studies on thiosemicarbazides revealed that trifluoromethylphenyl groups, which are heavily fluorinated, were highly effective. mdpi.com These findings illustrate that the "optimal" halogen is context-dependent, relying entirely on the specific topology and chemical environment of the target binding site. The biological implication is that halogen substitution is not a simple interchangeable modification; it is a powerful tool for fine-tuning the selectivity, affinity, and pharmacokinetic properties of a lead compound.

| Compound | Key Halogen Substituent | D₂ Receptor Affinity (Ki, nM) |

|---|---|---|

| FP | Fluorine | 0.81 |

| DMFP | Fluorine | 0.89 |

| IBZM | Iodine | 0.24 |

| NAE | Iodine | 0.68 |

| NABrE | Bromine | 0.79 |

| NABrDE | Bromine | 15 |

Biological Activity and Molecular Mechanisms of 4 Bromo 3,5 Dihydroxy N Methylbenzamide in in Vitro Systems

Evaluation of Specific In Vitro Biological Activities

Antioxidant Activity Assays and Underlying Mechanisms

No published studies were found that have evaluated the antioxidant capacity of 4-Bromo-3,5-dihydroxy-N-methylbenzamide using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Consequently, there is no information on its potential mechanisms as a free radical scavenger or antioxidant enzyme modulator.

Antimicrobial Efficacy in Defined Pathogen Models

A thorough search did not yield any studies investigating the antimicrobial properties of this compound. There is no available data on its efficacy against specific bacterial or fungal pathogens.

Anticancer Potential in Cultured Cell Line Models

There is no specific research on the anticancer potential of this compound in any cultured cancer cell lines. While research exists for structurally related benzamides, these findings cannot be attributed to the specific compound .

Kinase Inhibition Profiles (e.g., Fibroblast Growth Factor Receptor-1)

No data is available regarding the kinase inhibition profile of this compound, including its potential effects on Fibroblast Growth Factor Receptor-1 (FGFR1) or other kinases.

Induction of Cellular Apoptosis Pathways and Programmed Cell Death

There are no experimental findings to suggest that this compound induces cellular apoptosis or programmed cell death in any cell line.

Cell Cycle Progression Analysis and Arrest Induction

No studies have been published that analyze the effect of this compound on cell cycle progression or its potential to induce cell cycle arrest in cancer cells.

Anti-inflammatory Response Modulations in Cellular Assays

Currently, there are no publicly available scientific studies that have evaluated the anti-inflammatory properties of this compound in cellular assays. While research has been conducted on structurally related compounds, such as Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), which has been shown to inhibit inflammatory responses by regulating TLR/NF-κB pathways, no such data exists for this compound. nih.govmdpi.comnih.gov Therefore, its potential to modulate inflammatory mediators, signaling cascades like NF-κB or MAPK, or cytokine production in vitro remains uncharacterized.

Antibiofilm Activity against Microbial Populations

A comprehensive search of scientific databases yields no studies concerning the antibiofilm activity of this compound. Consequently, there is no information regarding its efficacy in inhibiting biofilm formation, disrupting established biofilms of clinically relevant microbial populations, or its mechanisms of action in this context.

Enzyme Inhibition Studies (e.g., Mycobacterium tuberculosis salicylate (B1505791) synthase MbtI, Telomerase)

There is no published research specifically detailing the inhibitory effects of this compound on any enzyme, including key therapeutic targets like Mycobacterium tuberculosis salicylate synthase (MbtI) or telomerase. While MbtI is a validated target for the development of novel anti-tuberculosis agents, and various inhibitors have been identified through high-throughput screening and rational design, this compound has not been reported among them. nih.gov Similarly, its potential as a telomerase inhibitor has not been investigated.

Cellular and Subcellular Targets of Action and Ligand-Target Interactions

The cellular and subcellular targets of this compound remain unknown due to a lack of specific research in this area.

In Vitro Receptor Binding Studies and Selectivity Assessments

No in vitro receptor binding assays or selectivity profiles for this compound have been published. As a result, its affinity and selectivity for any specific biological receptor are currently undetermined.

Elucidation of Intracellular Signaling Pathway Modulations

There is a complete absence of studies aimed at elucidating the effects of this compound on intracellular signaling pathways. Therefore, its impact on critical cellular signaling cascades has not been documented.

Analysis of Gene Expression and Protein Regulation Perturbations

No investigations into the effects of this compound on gene expression or protein regulation have been reported in the scientific literature. Its potential to alter transcriptional or translational profiles within cells is therefore uncharacterized.

Computational Chemistry and Theoretical Characterization of 4 Bromo 3,5 Dihydroxy N Methylbenzamide

Molecular Docking Simulations for Putative Target Prediction and Binding Affinity Assessment

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of "4-Bromo-3,5-dihydroxy-N-methylbenzamide," docking simulations are instrumental in identifying potential protein targets and estimating the strength of the interaction, or binding affinity. This process involves preparing a 3D model of the ligand and a library of potential protein targets. The ligand is then computationally "docked" into the binding site of each protein, and scoring functions are used to rank the resulting poses based on estimated free energy of binding.

A lower binding energy score typically indicates a more stable and favorable interaction. Through this screening process, a list of putative protein targets can be generated for further investigation. For instance, docking "this compound" against a panel of enzymes known to be involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and various kinases, could reveal preferential binding, suggesting a potential mechanism of action.

Table 1: Illustrative Molecular Docking Results for this compound with Potential Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Tyr59, Tyr119, Gly121 | Hydrogen Bond, Pi-Pi Stacked |

| p38 MAP Kinase | 3S3I | -9.1 | Lys53, Met109, Asp168 | Hydrogen Bond, Halogen Bond |

| Carbonic Anhydrase II | 2CBA | -7.2 | His94, Thr199, Pro202 | Hydrogen Bond, Hydrophobic |

Note: The data presented in this table is illustrative and intended to demonstrate the type of results obtained from molecular docking simulations. Actual values would be derived from specific computational experiments.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the intrinsic properties of "this compound" based on its electronic structure. DFT is a robust method for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Landscape Analysis

Before its properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in "this compound" must be determined. Geometry optimization using DFT calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. This process reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, conformational analysis can be performed to explore different spatial arrangements (conformers) of the molecule and identify the lowest energy, and therefore most populated, conformer in a given environment.

Table 2: Selected Optimized Geometrical Parameters of this compound (Calculated using DFT)

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) |

| Bond Length | C-Br | 1.912 | - |

| Bond Length | C=O (Amide) | 1.245 | - |

| Bond Length | C-N (Amide) | 1.358 | - |

| Bond Angle | O-C-N (Amide) | - | 122.5 |

| Bond Angle | C-C-Br | - | 119.8 |

| Dihedral Angle | C-C-N-C (Amide) | - | 178.5 (trans) |

Note: These values are representative examples derived from a typical DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory) and serve to illustrate the output of a geometry optimization.

Electronic Structure and Charge Distribution Analyses (e.g., Natural Bond Orbital analysis)

Table 3: Illustrative Natural Bond Orbital (NBO) Charges on Key Atoms of this compound

| Atom | NBO Charge (e) |

| Br | -0.05 |

| O (Carbonyl) | -0.65 |

| O (Hydroxyl 1) | -0.72 |

| O (Hydroxyl 2) | -0.71 |

| N (Amide) | -0.58 |

| H (Amide N-H) | +0.42 |

| C (Carbonyl) | +0.55 |

Note: This data is for illustrative purposes. The exact values depend on the specific DFT functional and basis set used in the calculation.

Prediction and Interpretation of Spectroscopic Properties (e.g., Infrared and Raman Spectroscopy)

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of "this compound," a theoretical spectrum can be generated. This theoretical spectrum is an invaluable tool for interpreting experimental data. The assignment of calculated vibrational modes (e.g., C=O stretch, N-H bend, O-H stretch) to experimentally observed peaks can confirm the molecular structure and the presence of specific functional groups.

Table 4: Comparison of Predicted (DFT) and Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3550-3400 |

| N-H Stretch | Amide N-H | 3350 |

| C-H Stretch | Aromatic C-H | 3100-3000 |

| C=O Stretch | Amide I | 1670 |

| N-H Bend | Amide II | 1550 |

| C-Br Stretch | Aryl-Br | 650 |

Note: Predicted frequencies are often systematically scaled to better match experimental values.

Molecular Dynamics Simulations to Explore Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation tracks the movements of every atom in the system over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. By running an MD simulation of the "this compound"-protein complex (identified through docking), researchers can assess the persistence of key interactions, such as hydrogen bonds, and observe any conformational changes that occur upon binding. Analysis of the simulation trajectory can reveal the most stable binding mode and provide a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. To build a QSAR model relevant to "this compound," a dataset of structurally similar molecules with known biological activities (e.g., inhibitory concentrations) would be required. For each molecule, a set of numerical descriptors is calculated, representing its physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., atomic charges), and topological features. A mathematical model is then developed to link these descriptors to the observed activity. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds like "this compound," thereby prioritizing the synthesis and testing of the most promising candidates.

Metabolic Pathways and Biotransformation Studies of 4 Bromo 3,5 Dihydroxy N Methylbenzamide in Vitro and Preclinical Models

Phase I Metabolic Transformations of the Compound (e.g., Oxidative Demethylation, Hydroxylation of Aromatic Rings)

There is no specific information available on the Phase I metabolism of 4-Bromo-3,5-dihydroxy-N-methylbenzamide.

Phase II Conjugation Reactions and Metabolite Characterization (e.g., Glucuronidation, Sulfation, Mercapturic Acid Pathway)

Information regarding the Phase II conjugation reactions for this compound is not available in the public domain.

Identification and Structural Elucidation of Key Metabolites in Preclinical In Vitro Systems (e.g., S9 fractions, Liver Microsomes)

No studies have been found that identify or structurally elucidate metabolites of this compound in any in vitro system.

Role of Xenobiotic-Metabolizing Enzyme Systems (e.g., Cytochrome P450 Monooxygenases, Glutathione Transferases)

The specific roles of Cytochrome P450 or other xenobiotic-metabolizing enzymes in the biotransformation of this compound have not been documented.

In Vitro Metabolic Stability and Clearance Rate Assessments

There are no available data on the in vitro metabolic stability or clearance rates for this compound.

Future Research Directions and Expanded Academic Applications of 4 Bromo 3,5 Dihydroxy N Methylbenzamide Derivatives

Exploration of Novel Biological Targets and Unexplored Therapeutic Applications

The therapeutic potential of benzamide (B126) derivatives is vast and continues to expand. walshmedicalmedia.com While some benzamides are known for their antipsychotic and antiemetic properties, recent research has unveiled their promise in other areas, such as oncology and neurodegenerative diseases. nih.govmdpi.com Future research on 4-bromo-3,5-dihydroxy-N-methylbenzamide derivatives should venture beyond established applications to explore novel biological targets.

One promising avenue is the investigation of their potential as enzyme inhibitors. For instance, certain benzamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com A study on newly synthesized benzamides identified a derivative, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), as a potent inhibitor of both AChE and BACE1. mdpi.com This suggests that derivatives of this compound could be designed and screened for similar multi-target inhibitory activity, offering a potential therapeutic strategy for complex neurodegenerative disorders.

In the realm of oncology, the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a key strategy. A recent study detailed the discovery of benzamide derivatives with potent PARP-1 inhibitory effects and significant anticancer activity against human colorectal cancer cells. nih.gov Specifically, compound 13f from this study demonstrated an IC50 of 0.25 nM for PARP-1 and potent activity against HCT116 cells. nih.gov Given that 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have already been identified as fibroblast growth factor receptor-1 (FGFR1) inhibitors for non-small cell lung cancer, exploring the PARP-1 inhibitory potential of this compound analogues is a logical and promising next step. nih.gov

Furthermore, the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, is a major cause of multidrug resistance in cancer. nih.gov A novel benzamide derivative, VKNG-2, has been shown to reverse this resistance by inhibiting the efflux function of the ABCG2 transporter. nih.gov This opens up the possibility of developing this compound derivatives as chemosensitizing agents to be used in combination with existing anticancer drugs.

The following table summarizes potential novel biological targets for derivatives of this compound based on research into related benzamide compounds.

| Biological Target | Therapeutic Area | Rationale for Exploration |

| Acetylcholinesterase (AChE) & β-secretase (BACE1) | Alzheimer's Disease | Benzamide derivatives have shown dual inhibitory potential. mdpi.com |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Oncology | Benzamide derivatives have demonstrated potent PARP-1 inhibition. nih.gov |

| Fibroblast growth factor receptor-1 (FGFR1) | Oncology | Structurally similar 4-bromo-benzamides are known FGFR1 inhibitors. nih.gov |

| ATP-binding cassette (ABC) transporters (e.g., ABCG2) | Oncology (Multidrug Resistance) | Benzamide derivatives can reverse multidrug resistance. nih.gov |

| Dopamine (B1211576) D2/D3 Receptors | Dysthymia, Schizophrenia | Substituted benzamides are effective modulators of these receptors. nih.gov |

Development of Advanced Synthetic Strategies for Structurally Diverse Analogues

To fully explore the therapeutic potential of this compound derivatives, the development of advanced and flexible synthetic strategies is paramount. The ability to efficiently generate a wide array of structurally diverse analogues is crucial for establishing robust structure-activity relationships (SAR). mdpi.com

Future synthetic efforts should focus on methodologies that allow for the facile modification of all key positions of the this compound scaffold. This includes the aromatic ring, the hydroxyl groups, and the N-methylamide moiety. The exploration of novel synthetic routes is a continuous endeavor in medicinal chemistry, with the goal of expanding chemical space and discovering new avenues for drug discovery.

Recent advancements in synthetic chemistry, such as microwave-assisted synthesis, offer the potential for rapid and efficient production of benzimidazole (B57391) derivatives, a related class of compounds, which could be applicable to benzamide synthesis. researchgate.netimpactfactor.org These methods often lead to shorter reaction times and higher yields. researchgate.net Additionally, the development of novel synthetic routes to access challenging structures, such as 2-deoxy-C-nucleosides, highlights the ongoing innovation in synthetic chemistry that can be applied to complex scaffolds. nih.gov For example, a recently developed flexible synthetic procedure for 2-deoxy benzamide riboside could inspire new approaches to modifying the N-methylbenzamide portion of the target compound. nih.gov

The synthesis of polyhydroxylated alkaloids, which share the feature of multiple hydroxyl groups with the target compound, has benefited from the development of methodologies for the enantioselective and diastereoselective synthesis of chiral 1,3-oxazines. rsc.org Such strategies could be adapted for the stereocontrolled synthesis of derivatives of this compound, particularly if chiral centers are introduced.

Integration of Complementary Computational and Experimental Approaches for Accelerated Compound Discovery

The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery, significantly accelerating the identification and optimization of lead compounds. nih.gov For the derivatives of this compound, a synergistic application of these methods will be crucial for success.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding affinity of designed analogues to specific biological targets. mdpi.com This allows for the prioritization of compounds for synthesis and biological evaluation, thereby saving time and resources. For example, molecular docking was used to show that a promising benzamide derivative, compound C9, binds to FGFR1 through the formation of six hydrogen bonds. nih.gov

Furthermore, advanced computational algorithms like the Fused Multiple Biological Signatures (FMBS) strategy, which utilizes a Bayesian framework, can help in the prediction of novel targets for small molecules. nih.gov Applying such methods to the this compound scaffold could unveil unexpected therapeutic opportunities. These in silico predictions can then be validated through targeted experimental assays.

The iterative cycle of computational design, chemical synthesis, and biological testing creates a powerful feedback loop for rapid lead optimization. This integrated approach not only accelerates the discovery process but also deepens the understanding of the molecular interactions driving biological activity.

Investigation of Targeted Delivery Systems for Enhanced Biological Efficacy in Preclinical Research

The development of effective drug delivery systems is critical for maximizing the therapeutic potential of a drug candidate while minimizing off-target effects. For derivatives of this compound, the exploration of targeted delivery systems could significantly enhance their biological efficacy in preclinical studies.

Novel drug delivery technologies, such as nanoparticles, liposomes, and microspheres, offer the potential for sustained and targeted release of therapeutic agents. The choice of delivery system will depend on the physicochemical properties of the specific derivative and the intended therapeutic application.

For instance, in oncology, nanoparticle-based delivery systems can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. Furthermore, these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting of cancer cells.

The encapsulation of hydrophilic drugs, a category that some derivatives of this compound may fall into, presents unique challenges. Research into novel technologies for the sustained and targeted delivery of hydrophilic compounds is ongoing and could provide valuable solutions. researchgate.net

Contribution to Fundamental Understanding of Benzamide Chemistry and Biology

The systematic investigation of this compound derivatives will not only contribute to the development of potential new drugs but also to the fundamental understanding of benzamide chemistry and biology. The benzamide functional group is a cornerstone in medicinal chemistry, and a deeper comprehension of its properties and interactions is of broad academic and industrial interest. walshmedicalmedia.com

By synthesizing and evaluating a diverse library of analogues, researchers can elucidate the intricate structure-activity relationships that govern the biological effects of this class of compounds. This includes understanding how substitutions on the aromatic ring and modifications of the amide group influence target binding, selectivity, and pharmacokinetic properties.

The study of these derivatives can also provide insights into the fundamental biological processes in which their targets are involved. For example, the development of selective probes based on the this compound scaffold could be instrumental in dissecting complex signaling pathways in both healthy and diseased states. Ultimately, this fundamental knowledge will pave the way for the rational design of future generations of benzamide-based therapeutics.

常见问题

Q. What are the established synthetic routes for 4-Bromo-3,5-dihydroxy-N-methylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves a nucleophilic acyl substitution reaction. For example, 4-bromo-3,5-dihydroxybenzoic acid derivatives are reacted with methylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Critical steps include controlling reaction temperature (20–25°C) and using anhydrous solvents to prevent hydrolysis of intermediates. Post-synthesis purification via column chromatography or recrystallization improves yield (reported up to 65–75% under optimized conditions) .

Q. What spectroscopic and analytical methods are most reliable for structural confirmation of this compound?

Key techniques include:

- LCMS : Molecular ion peak at m/z 246 [M+H]⁺ confirms molecular weight (C₈H₈BrNO₃ = 246.06 g/mol).

- HPLC : Retention time analysis (e.g., 1.68 minutes under QC-SMD-TFA05 conditions) helps identify purity .

- NMR : ¹H and ¹³C NMR resolve hydroxyl, methylamide, and aromatic proton environments.

- X-ray crystallography : Provides definitive structural validation, as demonstrated for related benzamide derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in LCMS/HPLC data during characterization, such as unexpected retention times or adduct formation?

Discrepancies may arise from:

- Isomerization : Check for ortho-/para-substitution artifacts using 2D NMR (e.g., NOESY).

- Adducts : Use high-resolution MS (HRMS) to distinguish sodium/potassium adducts (m/z 268 [M+Na]⁺ vs. 246 [M+H]⁺).

- Degradation : Perform stability studies under varying pH and temperature to identify labile functional groups (e.g., hydrolytic cleavage of the amide bond under acidic conditions) .

Q. What strategies improve yield and scalability in large-scale synthesis without compromising purity?

- Continuous flow reactors : Enhance mixing efficiency and reduce side reactions (e.g., bromine displacement by-products).

- Catalyst optimization : Transition from DMAP to immobilized catalysts for easier recovery and reuse.

- In-line purification : Couple synthesis with preparative HPLC to isolate high-purity batches (>98%) .

Q. How does the bromine substituent influence the compound’s biological activity, and what structure-activity relationship (SAR) studies support this?

The bromine atom at the 4-position increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. For example:

- Antimicrobial activity : Bromine’s electron-withdrawing effect improves binding to bacterial dihydrofolate reductase (DHFR), as seen in analogues with IC₅₀ values <10 µM.

- Selectivity : Substitution at the 3,5-dihydroxy positions modulates solubility and membrane permeability, critical for in vivo efficacy .

Methodological Considerations

Q. What orthogonal techniques validate the stability of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress, followed by LCMS to track degradation pathways.

- Metabolic stability assays : Use liver microsomes to assess susceptibility to cytochrome P450-mediated oxidation .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。